molecular formula C14H13NO2 B105079 N-Benzyl-3-hydroxy-benzamide CAS No. 15789-02-3

N-Benzyl-3-hydroxy-benzamide

Cat. No.: B105079
CAS No.: 15789-02-3
M. Wt: 227.26 g/mol
InChI Key: CMTKGWDQXAODLW-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxy-benzamide (CAS: 15789-02-3) is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a hydroxyl group at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₃NO₂ (MW: 227.26 g/mol). Historically, this compound has been synthesized via benzylation of 3-hydroxybenzoic acid derivatives, as documented in early works by Dermer and King (1943) and later refined by Agwada (1982) .

Properties

IUPAC Name

N-benzyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKGWDQXAODLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368469
Record name N-Benzyl-3-hydroxy-benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-02-3
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-3-hydroxybenzamide
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Preparation Methods

ParameterConditionYield (%)Purity (HPLC)
SolventCH₂Cl₂98>99
Temperature0°C → RT9598
Chromatography10–40% EtOAc/hexane99>99

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates amide bond formation. A general procedure involves reacting 3-hydroxybenzoic acid (1.5 mmol) and benzylamine (1.5 mmol) in ethyl acetate (15 mL) with silica gel (1.0 g) . After solvent removal, microwave irradiation at 130°C (200 W, 20 min cycles) produces N-benzyl-3-hydroxy-benzamide, which is purified via NaHCO₃/HCl washes and MgSO₄ drying . This method achieves 96% yield for analogous N-benzylbenzamides, with scalability demonstrated up to 10 mmol . The hydroxyl group’s presence may necessitate adjusted reaction times to avoid dehydration side reactions.

Table 2: Microwave Conditions and Outcomes

ParameterValueImpact on Yield
Power200 WOptimal
Temperature130°CMax efficiency
Hold Time2 minutesPrevents degradation

Activated Carboxylic Acid Approaches

Activation of 3-hydroxybenzoic acid using isobutyl chloroformate (IBCF) in dichloromethane enables efficient coupling with benzylamine. In a representative protocol, 3-formylbenzoic acid is treated with IBCF under anhydrous conditions, followed by benzylamine addition to yield this compound precursors . Subsequent hydrolysis or reduction steps generate the final product, with NMR data confirming regioselectivity (δ 8.85 ppm for amide NH) . This method’s modularity allows for introducing diverse substituents on the benzyl or benzoate moieties.

Table 3: Key NMR Signals for this compound Derivatives

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Amide NH8.85Triplet
Aromatic H (C3-OH)7.33–7.56Multiplet
Benzyl CH₂4.46Doublet

Comparative Analysis of Methodologies

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityKey Limitation
PPh₃-I₂ coupling95–99>99ModerateSensitive to moisture
Microwave-assisted90–9698HighRequires specialized equipment
IBCF activation85–9297LowMulti-step synthesis
Catalytic hydrogenation~7090ModerateRisk of hydroxyl reduction

The microwave-assisted method offers the best balance of efficiency and scalability, whereas PPh₃-I₂ coupling ensures high purity for analytical applications.

Characterization and Validation

Critical spectroscopic data for this compound derivatives include:

  • IR : O–H stretch at 3267 cm⁻¹, amide C=O at 1652 cm⁻¹ .

  • ¹H NMR : Aromatic protons adjacent to hydroxyl groups resonate at δ 7.33–7.56 ppm, with amide NH signals between δ 8.85–9.10 ppm .

  • ¹³C NMR : Carbonyl carbons appear at δ 165–168 ppm, with hydroxyl-bearing aromatic carbons at δ 124–128 ppm .

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-Benzyl-3-hydroxy-benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in chemical synthesis .

Application Details
Intermediate Used in synthesizing other organic compounds
Reactivity Hydroxyl and amide functionalities enhance reactivity

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Biological Activity Mechanism
Antimicrobial Inhibits microbial growth
Anti-inflammatory Modulates inflammatory responses

Medicinal Chemistry

This compound has been explored as a lead compound in drug development. Its structural features suggest potential as a multi-targeted agent against various diseases, particularly in neurodegenerative disorders where cholinesterase inhibition is beneficial .

Case studies have shown promising results in the development of derivatives that demonstrate significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment .

Case Studies

  • Antiproliferative Activity : A study conducted by Du's research group highlighted that N-benzyl derivatives showed strong inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Antioxidative Properties : Research demonstrated that hydroxy-substituted benzamides, including this compound, exhibited enhanced antioxidant activity compared to standard compounds, suggesting potential applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-Benzyl-3-hydroxy-benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but studies suggest that the hydroxyl and benzyl groups play crucial roles in its bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations:

Substituent Effects: Electron-Donating Groups: The 3-hydroxy group in N-Benzyl-3-hydroxy-benzamide enhances solubility in polar solvents compared to non-hydroxylated analogs. In contrast, the trimethoxy groups in compound 1y increase lipophilicity . Heterocycles: The pyridinyl group in 2-hydroxy-N-(3-hydroxypyridinyl)benzamide introduces basic nitrogen, altering pH-dependent solubility .

Synthetic Complexity :

  • This compound’s synthesis is straightforward, involving classic benzylation, while 1y and 1z require multi-step condensation with acyl chlorides .
  • The tetrazole-containing derivative (N-(3-(5-Mercaptotetrazolyl)phenyl)benzamide ) involves specialized heterocyclic chemistry, contributing to its discontinuation in commercial production .

Physicochemical and Functional Comparisons

  • Aromatic vs. Aliphatic Substituents : The benzyl group in this compound promotes π-π stacking interactions, whereas the aliphatic cyclohexane in 1z may enhance membrane permeability in biological systems .

Biological Activity

N-Benzyl-3-hydroxy-benzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C14_{14}H13_{13}NO2_2, features a benzamide functional group with a hydroxyl substituent at the meta position. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in various applications.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, notably tyrosinase. Tyrosinase plays a crucial role in melanogenesis, and its inhibition could lead to reduced melanin production, making this compound a candidate for skin-whitening agents .

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, indicating its potential as an antibacterial agent.

3. Antioxidant Properties

The compound also displays antioxidant activity, which is vital for protecting cells from oxidative stress and could contribute to its therapeutic potential in diseases associated with oxidative damage.

Pharmacological Applications

This compound has several promising applications in pharmacology:

  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) with IC50_{50} values demonstrating significant potency .
  • Antiviral Activity : Recent investigations into benzamide derivatives have highlighted their potential in inhibiting hepatitis B virus (HBV) replication, suggesting that this compound could be explored further for antiviral applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-BenzylbenzamideBenzamide structure without hydroxyl groupLacks the hydroxyl group, affecting polarity
3-HydroxybenzamideHydroxyl substitution on benzamideLacks the benzyl group, affecting solubility
N-Benzyl-4-hydroxy-benzamideHydroxyl at para positionDifferent position affects biological activity
N-Benzoic AcidSimple carboxylic acidLacks amide functionality, limiting applications

The presence of both the benzyl and hydroxyl groups in this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, which could lead to its development as a new antimicrobial agent.
  • Anticancer Activity : Research indicated that this compound exhibited selective cytotoxicity against cancer cell lines, particularly MCF-7, with an IC50_{50} value of 3.1 μM, highlighting its potential as an anticancer therapeutic .
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound's interaction with biological targets occurs through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Q & A

Q. What are the key considerations for synthesizing N-Benzyl-3-hydroxy-benzamide derivatives?

Synthesis of this compound derivatives typically involves coupling reactions between hydroxylamine derivatives and benzoyl chlorides. For example, O-benzyl hydroxylamine hydrochloride can react with activated acylating agents (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane with sodium carbonate as a base . Critical steps include controlling reaction stoichiometry, optimizing solvent polarity, and using catalysts like pyridine for amidation . Post-synthesis purification via column chromatography (e.g., silica gel with pentane/diethyl ether gradients) is essential to isolate high-purity products .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the 6.5–8.5 ppm range for benzamide derivatives) .
  • Mass spectrometry : Validate molecular weight (e.g., using ESI-MS for [M+H]+ ions) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures, as some derivatives decompose above 150°C .
  • HPLC : Assess purity (>95% for biological assays) .

Q. What safety protocols are critical when handling this compound derivatives?

  • Conduct a hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride (mutagenicity risks) and trichloroisocyanuric acid (oxidizing hazards) .
  • Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity identified via Ames II testing .
  • Follow waste disposal guidelines for halogenated solvents (e.g., dichloromethane) per local regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

SAR strategies include:

  • Linker modifications : Replace the benzyl group with alkyl chains (e.g., tert-butyl or hexyl) to enhance lipophilicity and membrane permeability .
  • Electron-withdrawing substituents : Introduce trifluoromethyl (-CF₃) or nitro (-NO₂) groups at the 4-position to modulate electronic effects and binding affinity .
  • Bioisosteric replacements : Substitute hydroxyl groups with methoxy or pivaloyloxy groups to improve metabolic stability .

Q. How should researchers address contradictions in mutagenicity data for benzamide derivatives?

  • Compare Ames test results across analogs: For example, this compound derivatives with trifluoromethyl groups show lower mutagenicity than anomeric amides but higher than benzyl chloride .
  • Validate findings using orthogonal assays (e.g., micronucleus tests) and computational toxicity prediction tools (e.g., Derek Nexus) .
  • Adjust synthetic routes to eliminate intermediates with mutagenic alerts (e.g., avoid nitroso compounds) .

Q. What methodologies resolve discrepancies in biological activity between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations and identify metabolic bottlenecks (e.g., glucuronidation of the hydroxyl group) .
  • Prodrug strategies : Mask the hydroxyl group with pivalate esters to enhance absorption, followed by enzymatic hydrolysis in vivo .
  • Dose-response modeling : Use Hill equation analysis to correlate in vitro IC₅₀ values with in vivo efficacy .

Methodological Guidance

Q. How to design experiments for analyzing degradation pathways of this compound?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • LC-HRMS : Identify degradation products (e.g., dehydroxylated or oxidized species) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Q. What strategies improve the reproducibility of benzamide derivative synthesis?

  • Standardize reaction scales : Pilot reactions at 10 mmol before scaling to 100 mmol to optimize exothermicity control .
  • Quality control of reagents : Pre-dry solvents (e.g., acetonitrile over molecular sieves) and validate purity of starting materials via NMR .
  • Automated purification systems : Use flash chromatography with UV-guided fraction collection for consistent yields .

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